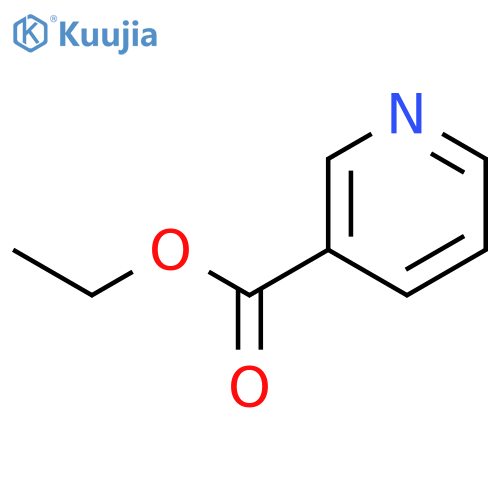Cas no 614-18-6 (ethyl pyridine-3-carboxylate)

ethyl pyridine-3-carboxylate structure
商品名:ethyl pyridine-3-carboxylate
ethyl pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl nicotinate
- 3-PYRIDINECARBOXYLIC ACID ETHYL ESTER
- ETHYL 3-PYRIDINECARBOXYLATE
- ethyl nicotinoate
- ETHYL PYRIDINE-3-CARBOXYLATE
- NICOTINIC ACID ETHYL ESTER
- RARECHEM AL BI 0185
- 3-(Ethoxycarbonyl)pyridine
- 3-Carbethoxypyridine
- Apamid
- Ba 2673
- beta-Pyridinecarboxylic acid ethyl ester
- Ignicut
- Ignocut
- Mucotherm
- Nicaethan
- Nikethan
- Nikithan
- pyridine-3-carboxylicacidethylester
- 3-Picolinic acid ethyl ester
- nicotinic ethyl ester
- 3-Pyridinecarboxylic acid, ethyl ester
- Ethylnicotinate
- Nicotinic acid, ethyl ester
- NIJ3H353YH
- XBLVHTDFJBKJLG-UHFFFAOYSA-N
- .beta.-
- Ethyl nicotinoate,99%
- ethyl pyridine-3-carboxylate
-
- MDL: MFCD00006389
- インチ: 1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3
- InChIKey: XBLVHTDFJBKJLG-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=C([H])N=C([H])C([H])=C1[H])=O)C([H])([H])C([H])([H])[H]
- BRN: 122937
計算された属性
- せいみつぶんしりょう: 151.063329g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 151.063329g/mol
- 単一同位体質量: 151.063329g/mol
- 水素結合トポロジー分子極性表面積: 39.2Ų
- 重原子数: 11
- 複雑さ: 136
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色透明液体。
- 密度みつど: 1.107 g/mL at 25 °C(lit.)
- ゆうかいてん: 8-10 °C (lit.)
- ふってん: 223-224 °C(lit.)
- フラッシュポイント: 華氏温度:199.4°f< br / >摂氏度:93°C< br / >
- 屈折率: n20/D 1.504(lit.)
- ようかいど: 50g/l
- すいようせい: miscible
- PSA: 39.19000
- LogP: 1.25830
- かんど: 空気と光に敏感
- ようかいせい: 水、エタノール、エーテル、ベンゼンに溶けやすい。
ethyl pyridine-3-carboxylate セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 37/38-41
- セキュリティの説明: S26-S39-S37/39
- 福カードFコード:8-9-23
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
- TSCA:Yes
- セキュリティ用語:S26;S37/39
- リスク用語:R36/38
ethyl pyridine-3-carboxylate 税関データ
- 税関コード:29333999
- 税関データ:
中国税関番号:
29333999
ethyl pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20116-0.1g |
ethyl pyridine-3-carboxylate |
614-18-6 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-20116-1.0g |
ethyl pyridine-3-carboxylate |
614-18-6 | 95% | 1.0g |
$26.0 | 2023-07-08 | |
| Chemenu | CM178147-500g |
Ethyl nicotinate |
614-18-6 | 95% | 500g |
$75 | 2022-06-10 | |
| Chemenu | CM178147-1000g |
Ethyl nicotinate |
614-18-6 | 95% | 1000g |
$125 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E63520-100g |
Ethyl nicotinate |
614-18-6 | 98% | 100g |
¥48.0 | 2023-09-07 | |
| Apollo Scientific | OR954544-100g |
ethyl pyridine-3-carboxylate |
614-18-6 | 98+% | 100g |
£17.00 | 2025-03-21 | |
| Enamine | EN300-20116-25.0g |
ethyl pyridine-3-carboxylate |
614-18-6 | 95% | 25.0g |
$38.0 | 2023-07-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E63520-500g |
Ethyl nicotinate |
614-18-6 | 98% | 500g |
¥198.0 | 2023-09-07 | |
| Apollo Scientific | OR954544-500g |
ethyl pyridine-3-carboxylate |
614-18-6 | 98+% | 500g |
£46.00 | 2025-02-21 | |
| Life Chemicals | F0001-1619-2.5g |
Ethyl nicotinate |
614-18-6 | 95%+ | 2.5g |
$40.0 | 2023-11-21 |
ethyl pyridine-3-carboxylate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:614-18-6)Ethylnicotinate
注文番号:LE17824
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:16
価格 ($):discuss personally
ethyl pyridine-3-carboxylate 関連文献
-
P. Baburajan,R. Senthilkumaran,Kuppanagounder P. Elango New J. Chem. 2013 37 3050
-
2. Nucleophilic substitution at two-co-ordinate sulphur. Br?nsted relationships with nitrogen nucleophilesEnnio Ciuffarin,Lucio Senatore,Mauro Isola J. Chem. Soc. B 1971 2187
-
Ahmed Kamal,Chada Narsimha Reddy,Malasala Satyaveni,D. Chandrasekhar,Jagadeesh Babu Nanubolu,Kiran Kumar Singarapu,Ram Awatar Maurya Chem. Commun. 2015 51 10475
-
Bradley S. Moore Nat. Prod. Rep. 2006 23 615
-
Wei-Jie Chang,Padi Yi-Syong Su,Kwang-Ming Lee CrystEngComm 2018 20 7248
614-18-6 (ethyl pyridine-3-carboxylate) 関連製品
- 6938-06-3(Butyl Pyridine-3-carboxylate)
- 4591-56-4(Diethyl 3,5-pyridinedicarboxylate)
- 16837-38-0(Nicotinic anhydride)
- 553-60-6(propan-2-yl pyridine-3-carboxylate)
- 1678-52-0(3,4-diethyl pyridine-3,4-dicarboxylate)
- 20826-02-2(Ethyl 5-methylnicotinate)
- 29681-45-6(methyl 5-methylpyridine-3-carboxylate)
- 4591-55-3(Dimethyl 3,5-Pyridinedicarboxylate)
- 93-60-7(Methyl nicotinate)
- 94-44-0(Benzyl nicotinate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:614-18-6)Ethyl nicotinate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:614-18-6)烟酸乙酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



